N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide
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Overview
Description
- Its chemical formula is C₁₉H₂₀N₆O₂.
- The compound contains a piperazine ring, a pyridine ring, and an amide functional group.
- It has potential applications in medicinal chemistry due to its unique structure.
N-{2-oxo-2-[(pyridin-4-ylmethyl)amino]ethyl}-4-(pyridin-2-yl)piperazine-1-carboxamide: is a synthetic organic compound.
Preparation Methods
- One approach involves reacting 4-(pyridin-2-yl)piperazine-1-carboxylic acid with an appropriate amine (e.g., pyridin-4-ylmethylamine) under suitable conditions.
Synthetic Routes: The compound can be synthesized using various methods, including condensation reactions.
Reaction Conditions: These reactions typically occur in organic solvents (e.g., DMF or DMSO) with acid catalysts.
Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound for research purposes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Specific reagents depend on the desired modification. For example
Major Products: These reactions yield derivatives with altered functional groups.
Scientific Research Applications
Medicinal Chemistry: Researchers explore its potential as an antimicrobial or antitumor agent.
Biology: Investigate its interactions with biological macromolecules (e.g., proteins or nucleic acids).
Industry: It may find use in materials science or catalysis.
Mechanism of Action
Targets: The compound likely interacts with specific cellular proteins or enzymes.
Pathways: It could affect metabolic pathways, signal transduction, or gene expression.
Comparison with Similar Compounds
Uniqueness: Its combination of a piperazine and pyridine ring sets it apart.
Similar Compounds: Related compounds include pyrazinamide and other N-phenylpyrazine derivatives.
Properties
Molecular Formula |
C18H22N6O2 |
---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-oxo-2-(pyridin-4-ylmethylamino)ethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |
InChI |
InChI=1S/C18H22N6O2/c25-17(21-13-15-4-7-19-8-5-15)14-22-18(26)24-11-9-23(10-12-24)16-3-1-2-6-20-16/h1-8H,9-14H2,(H,21,25)(H,22,26) |
InChI Key |
RJTFCSKAHGGQMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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